![molecular formula C8H16ClNO3 B6201520 4-ethoxypiperidine-4-carboxylic acid hydrochloride CAS No. 2694735-09-4](/img/no-structure.png)
4-ethoxypiperidine-4-carboxylic acid hydrochloride
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Description
“4-ethoxypiperidine-4-carboxylic acid hydrochloride” is likely a derivative of piperidine , a common organic compound used in chemical synthesis. The “4-ethoxy” and “4-carboxylic acid” parts suggest that it has an ethoxy group (an ethyl group attached to an oxygen) and a carboxylic acid group attached to the 4th carbon in the piperidine ring. The “hydrochloride” indicates that it’s a hydrochloride salt, which is common for many organic compounds to increase their solubility in water.
Molecular Structure Analysis
The molecular structure would consist of a six-membered piperidine ring with an ethoxy group and a carboxylic acid group attached to the 4th carbon. The presence of the nitrogen in the ring, the ethoxy group, and the carboxylic acid group would all contribute to the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of the polar carboxylic acid group and the ethoxy group would likely make this compound more polar and potentially increase its solubility in polar solvents . The piperidine ring could potentially contribute to the compound’s stability and rigidity .Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, many piperidine derivatives are used in pharmaceuticals and can have a variety of mechanisms of action . Without more information on the intended use of this specific compound, it’s difficult to speculate on its mechanism of action.
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethoxypiperidine-4-carboxylic acid hydrochloride involves the reaction of ethyl 4-piperidone-4-carboxylate with ethyl chloroformate to form ethyl 4-(ethoxycarbonyl)piperidine-4-carboxylate, which is then hydrolyzed to yield 4-ethoxypiperidine-4-carboxylic acid. The resulting acid is then treated with hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "Ethyl 4-piperidone-4-carboxylate", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Ethyl 4-piperidone-4-carboxylate is reacted with ethyl chloroformate in the presence of sodium hydroxide to form ethyl 4-(ethoxycarbonyl)piperidine-4-carboxylate.", "Step 2: The resulting ester is then hydrolyzed with sodium hydroxide to yield 4-ethoxypiperidine-4-carboxylic acid.", "Step 3: The acid is then treated with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 4: The product is isolated by filtration and washed with water to remove any impurities." ] } | |
CAS RN |
2694735-09-4 |
Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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